5-Fluoro-2-methylnicotinonitrile
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Overview
Description
5-Fluoro-2-methylnicotinonitrile: is an organic compound with the molecular formula C7H5FN2 . It is a derivative of nicotinonitrile, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom and the hydrogen atom at the 2-position is replaced by a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylnicotinonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the nitration of 5-fluoro-2-methylbenzoic acid followed by subsequent conversion to the nitrile. This process typically uses fuming nitric acid and oleum as nitrating agents .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methylnicotinonitrile undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group into the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Nitration: Fuming nitric acid and oleum.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Nitration: 5-Fluoro-2-methyl-3-nitrobenzoic acid.
Reduction: 5-Fluoro-2-methyl-3-aminobenzoic acid.
Substitution: 5-Substituted-2-methylnicotinonitrile derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-2-methylnicotinonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of nicotinonitrile derivatives .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This results in the modulation of various biological pathways, including signal transduction and gene expression .
Comparison with Similar Compounds
- 2-Fluoro-5-methylnicotinonitrile
- 5-Fluoro-2-methylbenzoic acid
- 5-Fluoro-2-methyl-3-nitrobenzoic acid
Comparison: Compared to its analogs, 5-Fluoro-2-methylnicotinonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5FN2 |
---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
5-fluoro-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5FN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3 |
InChI Key |
SWBYDSGVXXGYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)F)C#N |
Origin of Product |
United States |
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